molecular formula C17H21N3O5S B2850842 Ethyl 1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbonyl)piperidine-3-carboxylate CAS No. 946206-98-0

Ethyl 1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbonyl)piperidine-3-carboxylate

Cat. No.: B2850842
CAS No.: 946206-98-0
M. Wt: 379.43
InChI Key: JUSFQZMZJNAXII-UHFFFAOYSA-N
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Description

The compound Ethyl 1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbonyl)piperidine-3-carboxylate features a thieno[2,3-d]pyrimidine core substituted with 1,3-dimethyl and 2,4-dioxo groups. A piperidine-3-carboxylate moiety is attached via a carbonyl group at position 6 of the heterocycle.

Properties

IUPAC Name

ethyl 1-(1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carbonyl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5S/c1-4-25-16(23)10-6-5-7-20(9-10)14(22)12-8-11-13(21)18(2)17(24)19(3)15(11)26-12/h8,10H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSFQZMZJNAXII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=CC3=C(S2)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbonyl)piperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C12H13N3O4
  • Molecular Weight : 263.25 g/mol
  • CAS Number : 39513-47-8

Biological Activities

This compound has been studied for various biological activities:

  • Antitumor Activity : Research indicates that compounds with similar structures exhibit potent antitumor effects. For instance, pyrimidine derivatives are known to inhibit cancer cell growth by targeting specific pathways involved in tumor progression .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. Similar thienopyrimidine derivatives have shown effectiveness against bacteria and fungi .
  • Antiviral Effects : Related compounds have been screened for antiviral activity and demonstrated efficacy against several viral strains. This suggests potential applications in treating viral infections .

Synthesis Methods

The synthesis of this compound typically involves multi-step chemical reactions. The general synthetic route includes:

  • Formation of the Thienopyrimidine Core : This is achieved through condensation reactions involving thioketones and pyrimidines.
  • Carboxylation and Esterification : The introduction of the ethyl ester group is performed via standard esterification techniques using ethyl chloroformate or similar reagents.

Case Study 1: Antitumor Screening

A study evaluated the antitumor activity of related thienopyrimidine compounds in vitro against various human cancer cell lines (e.g., KB and HepG2). Results indicated that these compounds significantly inhibited cell proliferation at low micromolar concentrations .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, derivatives similar to Ethyl 1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine) were tested against Staphylococcus aureus and Candida albicans using disk diffusion methods. The results showed effective inhibition zones comparable to standard antibiotics .

Summary of Biological Activities

Activity TypeDescription
AntitumorInhibits growth of cancer cells through targeted pathways
AntimicrobialEffective against bacteria and fungi
AntiviralPotential efficacy against various viral strains

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Heterocycles

The compound shares structural motifs with several derivatives, differing primarily in core heterocycles and substituents:

Pyrido[2,3-d]pyrimidine Derivatives
  • 7-Amino-5-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile (): Core: Pyrido[2,3-d]pyrimidine (a pyridine-pyrimidine fusion) instead of thieno[2,3-d]pyrimidine. Substituents: Similar 1,3-dimethyl and 2,4-dioxo groups but includes a 4-fluorophenyl and cyano group at position 4. Synthesis: One-pot reaction using nanocrystalline MgO in water, suggesting eco-friendly conditions .
Imidazo[1,2-a]pyridine Derivatives
  • Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) (): Core: Imidazo[1,2-a]pyridine, a bicyclic system with nitrogen atoms. Substituents: Diethyl dicarboxylate, cyano, 4-nitrophenyl, and phenethyl groups. Physical Properties: Melting point 243–245°C; yield 51% .
  • Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) (): Core: Similar to 1l but with a benzyl substituent. Physical Properties: Melting point 215–217°C; yield 55% .
Thieno[2,3-c]pyridine Derivatives
  • Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate (): Core: Thieno[2,3-c]pyridine (different ring fusion compared to [2,3-d]). Substituents: Boc-protected amino group and ethyl carboxylate. Application: Lab chemical with unspecified bioactivity .

Comparative Data Table

Compound Name Core Structure Key Substituents Melting Point (°C) Yield (%) Synthesis Method
Target Compound Thieno[2,3-d]pyrimidine 1,3-dimethyl, 2,4-dioxo, ethyl piperidine-3-carboxylate N/A N/A Unknown
Pyrido[2,3-d]pyrimidine () Pyrido[2,3-d]pyrimidine 1,3-dimethyl, 2,4-dioxo, 4-fluorophenyl, 6-cyano N/A N/A MgO-catalyzed one-pot in water
Imidazo[1,2-a]pyridine 1l () Imidazo[1,2-a]pyridine Diethyl dicarboxylate, 8-cyano, 7-(4-nitrophenyl), 3-phenethyl 243–245 51 One-pot two-step
Imidazo[1,2-a]pyridine 2d () Imidazo[1,2-a]pyridine Diethyl dicarboxylate, 8-cyano, 7-(4-nitrophenyl), 3-benzyl 215–217 55 One-pot two-step
Thieno[2,3-c]pyridine () Thieno[2,3-c]pyridine Boc-protected amino, ethyl carboxylate N/A N/A Unspecified

Key Observations

Core Heterocycle Influence: Thieno[2,3-d]pyrimidine (target) and pyrido[2,3-d]pyrimidine () share fused heterocyclic systems but differ in electronic properties due to sulfur vs. nitrogen atoms. This may affect solubility and binding affinity in biological systems. Imidazo[1,2-a]pyridine derivatives () lack the dioxo groups but include electron-withdrawing substituents (e.g., nitrophenyl), which could enhance stability .

Synthetic Efficiency :

  • The one-pot synthesis of pyrido[2,3-d]pyrimidine () using MgO in water highlights greener chemistry, whereas imidazo[1,2-a]pyridines () achieved moderate yields (51–55%) via multi-step reactions .

The absence of bioactivity data for the target compound limits direct pharmacological comparison, though structurally related compounds are often explored for antimicrobial or anticancer properties .

Q & A

Q. What are the standard synthetic routes for this compound, and what analytical techniques confirm successful synthesis?

Answer: The synthesis typically involves multi-step reactions, including:

  • Condensation and cyclization : A thieno[2,3-d]pyrimidine core is formed via cyclization of precursors under reflux conditions (e.g., ethanol or dichloromethane) using catalysts like Lewis acids.
  • Carbonyl coupling : The piperidine-3-carboxylate moiety is introduced via amide bond formation, often employing coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
  • Purification : Column chromatography or recrystallization is used to isolate the product.

Q. Analytical confirmation :

  • 13C NMR to verify the tetrahydrothieno[2,3-d]pyrimidine scaffold (e.g., carbonyl peaks at ~170–180 ppm) .
  • Mass spectrometry (ESI-MS) to confirm molecular weight (e.g., observed [M+1]<sup>+</sup> or [M-1]<sup>−</sup> ions matching theoretical values) .
  • HPLC for purity assessment (>95% is standard for pharmacological studies) .

Q. How should researchers handle and store this compound to ensure stability?

Answer:

  • Storage : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis of the ester and carbonyl groups .
  • Handling : Use gloves and fume hoods due to potential irritancy (exact hazards depend on substituents; refer to Safety Data Sheets for analogous compounds) .
  • Solubility : Pre-dissolve in DMSO for biological assays (test stability in DMSO via <sup>1</sup>H NMR over 24 hours) .

Advanced Research Questions

Q. How can reaction yields be optimized for the key cyclization step?

Answer: Yield optimization requires systematic parameter testing:

  • Catalyst screening : Compare Lewis acids (e.g., MgO nanoparticles in water vs. BF3·Et2O in anhydrous conditions) .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) may enhance cyclization but complicate purification; aqueous MgO nanocatalysts offer eco-friendly alternatives .
  • Temperature gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C for 30 minutes vs. 12-hour reflux) .

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?

Answer: Contradictions often arise from:

  • Tautomerism : The tetrahydrothieno[2,3-d]pyrimidine system may exhibit keto-enol tautomerism, altering NMR peak positions. Use variable-temperature NMR to identify dynamic equilibria .
  • Impurity interference : Compare experimental <sup>13</sup>C NMR with computational predictions (DFT calculations at B3LYP/6-31G* level) to distinguish genuine signals from artifacts .
  • Stereochemical effects : For diastereomers, employ 2D NMR (COSY, NOESY) to resolve spatial correlations .

Case study : A 7-amino-substituted analog showed unexpected downfield shifts in <sup>13</sup>C NMR due to intramolecular hydrogen bonding; this was confirmed via IR (stretching at ~3200 cm<sup>−1</sup>) .

Q. What methodologies are recommended for evaluating its biological activity in kinase inhibition assays?

Answer:

  • In vitro kinase profiling : Screen against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays. IC50 values are calculated from dose-response curves (10 nM–100 µM range) .
  • Cellular assays : Test antiproliferative activity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Include controls for cytotoxicity (e.g., primary fibroblasts) .
  • Mechanistic studies : Use Western blotting to assess downstream signaling (e.g., phosphorylation of ERK or AKT) .

Data interpretation : Contradictions between enzyme and cellular activity may arise from poor membrane permeability. Address this by synthesizing prodrugs (e.g., ester hydrolysis to carboxylate derivatives) .

Q. How can computational models guide the design of derivatives with improved pharmacological properties?

Answer:

  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability. Derivatives with logP < 3 and PSA < 80 Å<sup>2</sup> are prioritized for oral administration .
  • Docking studies : Simulate binding to target proteins (e.g., EGFR tyrosine kinase domain; PDB: 1M17) to identify critical interactions (e.g., hydrogen bonds with Met793) .
  • ADMET prediction : Tools like SwissADME or pkCSM estimate metabolic stability (CYP450 interactions) and toxicity (hERG inhibition risk) .

Example : Methyl substitution at the piperidine nitrogen improved metabolic stability in rat liver microsomes (t1/2 increased from 12 to 45 minutes) .

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